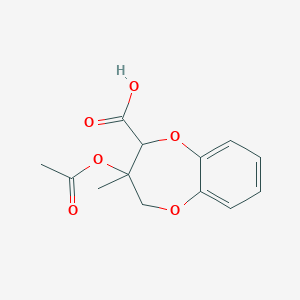
3-(Acetyloxy)-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate (8ci) is a complex organic compound with a unique structure that includes a benzodioxepin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a benzodioxepin ring through a cyclization reaction involving a catechol derivative and an appropriate dihalide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,5-Benzodioxepin, 3,4-dihydro-: This compound shares the benzodioxepin ring but lacks the carboxylic acid and acetate groups.
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
The presence of both carboxylic acid and acetate groups allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
33631-90-2 |
|---|---|
Formule moléculaire |
C13H14O6 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
3-acetyloxy-3-methyl-2,4-dihydro-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C13H14O6/c1-8(14)19-13(2)7-17-9-5-3-4-6-10(9)18-11(13)12(15)16/h3-6,11H,7H2,1-2H3,(H,15,16) |
Clé InChI |
REEJLJYZXAOKNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(COC2=CC=CC=C2OC1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


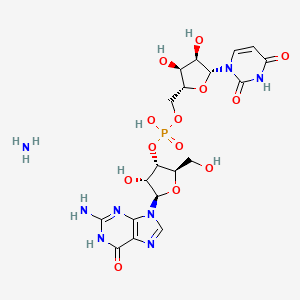
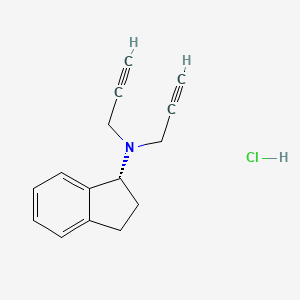
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
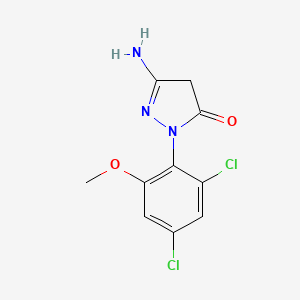
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
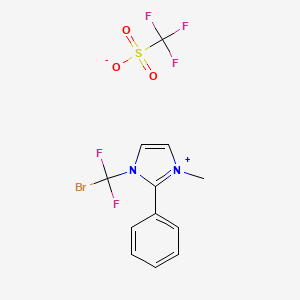
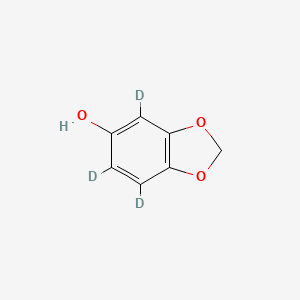
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)


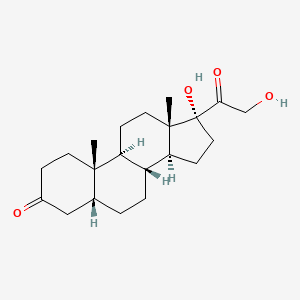
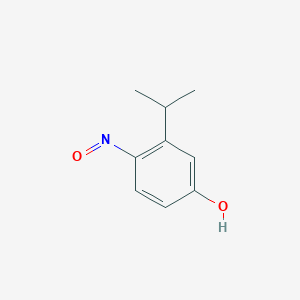
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
